![molecular formula C21H27NO3 B12530712 N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine CAS No. 847578-92-1](/img/structure/B12530712.png)
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine is a compound with the molecular formula C21H27NO3. It is known for its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a propyl chain and an L-alanine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine typically involves the alkylation of amino acids with the hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones. The reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride at room temperature in water or a mixture of ethanol and water (1:1) is a common method . The structures of the synthesized compounds are confirmed using IR spectroscopy and 1H NMR spectroscopy, with purity verified by thin-layer chromatography (TLC) and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine undergoes various chemical reactions, including:
Reduction: Reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride.
Substitution: Alkylation of amino acids with hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones.
Common Reagents and Conditions
Sodium borohydride: Used for reduction reactions at room temperature in water or a mixture of ethanol and water.
Hydrochlorides of 1-(4-substituted phenyl)-3-diethylamino-1-propanones: Used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include arylaliphatic aminopropanols containing amino acid fragments, such as N-[3-(4-substituted phenyl)-3-hydroxypropyl]valines, tryptophans, and 3-{[3-hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids .
科学的研究の応用
Chemistry: Used in the synthesis of new arylaliphatic aminopropanols containing fragments of α- and β-amino acids.
Biology: Investigated for its anti-inflammatory and anticonvulsive activities.
Medicine: Potential use in the development of drugs targeting specific molecular pathways.
Industry: Applications in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine involves its interaction with specific molecular targets and pathways. It has been shown to bind to S1P receptors, particularly EDG-6, and potentially EDG-1 and EDG-6 . This binding activity is useful for the prevention and treatment of conditions such as transplantation rejection and graft-versus-host disease .
類似化合物との比較
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine can be compared with other similar compounds, such as:
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]valines
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]tryptophans
- 3-{[3-Hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids
These compounds share similar structural features and synthetic routes but differ in their specific substituents and biological activities
特性
CAS番号 |
847578-92-1 |
|---|---|
分子式 |
C21H27NO3 |
分子量 |
341.4 g/mol |
IUPAC名 |
(2S)-2-[3-[4-(3-phenylpropoxy)phenyl]propylamino]propanoic acid |
InChI |
InChI=1S/C21H27NO3/c1-17(21(23)24)22-15-5-9-19-11-13-20(14-12-19)25-16-6-10-18-7-3-2-4-8-18/h2-4,7-8,11-14,17,22H,5-6,9-10,15-16H2,1H3,(H,23,24)/t17-/m0/s1 |
InChIキー |
AOVUUEYPHGGVAF-KRWDZBQOSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
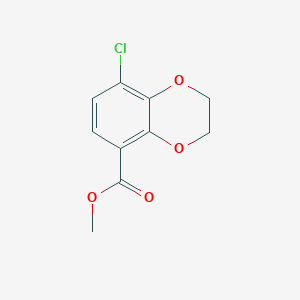

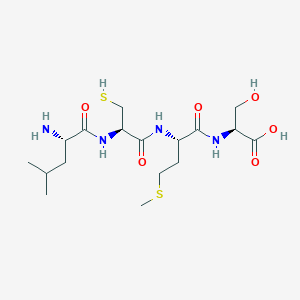
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
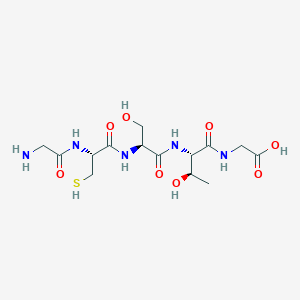
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
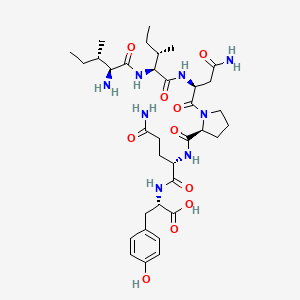
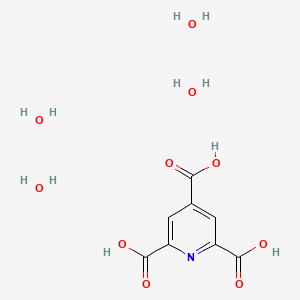
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
